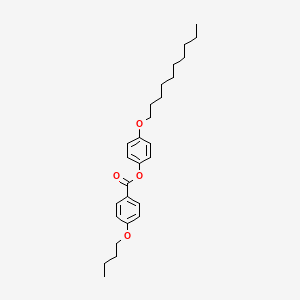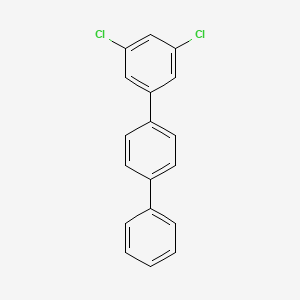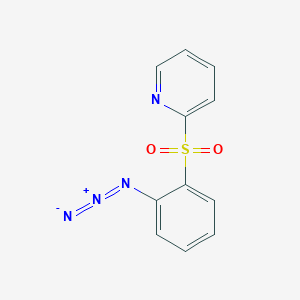
4-Nitrobenzoic acid;2,3,5,5-tetramethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzoic acid;2,3,5,5-tetramethylhexan-3-ol is a compound that combines two distinct chemical entities: 4-nitrobenzoic acid and 2,3,5,5-tetramethylhexan-3-ol. 4-Nitrobenzoic acid is an organic compound with the formula C₇H₅NO₄, known for its pale yellow crystalline appearance . It is a derivative of benzoic acid with a nitro group at the para position. 2,3,5,5-Tetramethylhexan-3-ol, on the other hand, is an alcohol with a branched structure, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitrobenzoic acid is typically synthesized by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent, which offers improved para/ortho selectivity due to steric protection by the polymer backbone .
2,3,5,5-Tetramethylhexan-3-ol can be synthesized through various organic synthesis routes, including the reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The production of 2,3,5,5-tetramethylhexan-3-ol may involve catalytic hydrogenation processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrobenzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
2,3,5,5-Tetramethylhexan-3-ol primarily undergoes:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide.
Esterification: The alcohol can react with carboxylic acids to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction of 4-Nitrobenzoic Acid: Hydrogen gas with a palladium catalyst.
Oxidation of 2,3,5,5-Tetramethylhexan-3-ol: Chromium trioxide in acidic conditions.
Major Products
Reduction of 4-Nitrobenzoic Acid: 4-Aminobenzoic acid.
Oxidation of 2,3,5,5-Tetramethylhexan-3-ol: Corresponding ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzoic acid is used in the synthesis of various pharmaceuticals, including anesthetics like procaine . It also serves as a precursor to 4-aminobenzoic acid, which is involved in the biosynthesis of folic acid . In addition, it is used in the production of dyes and pigments.
2,3,5,5-Tetramethylhexan-3-ol finds applications in organic synthesis as an intermediate for the production of various chemicals. Its branched structure makes it useful in the synthesis of complex molecules in medicinal chemistry and materials science.
Wirkmechanismus
The mechanism of action of 4-nitrobenzoic acid involves its conversion to 4-aminobenzoic acid, which then participates in the biosynthesis of folic acid. Folic acid is essential for DNA synthesis and repair, making 4-nitrobenzoic acid crucial in biological systems .
2,3,5,5-Tetramethylhexan-3-ol, as an alcohol, can act as a solvent or reactant in various chemical reactions. Its mechanism of action depends on the specific reaction it undergoes, such as oxidation or esterification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid without the nitro group.
Nitrobenzene: An aromatic compound with a nitro group but lacking the carboxylic acid functionality.
Anthranilic Acid: An aromatic compound with an amino group instead of a nitro group.
Uniqueness
4-Nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications. 2,3,5,5-Tetramethylhexan-3-ol’s branched structure and alcohol functionality make it distinct from other linear alcohols, providing unique reactivity and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
61355-35-9 |
|---|---|
Molekularformel |
C17H27NO5 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-nitrobenzoic acid;2,3,5,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O.C7H5NO4/c1-8(2)10(6,11)7-9(3,4)5;9-7(10)5-1-3-6(4-2-5)8(11)12/h8,11H,7H2,1-6H3;1-4H,(H,9,10) |
InChI-Schlüssel |
AKRNHSOIYXWZGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(CC(C)(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
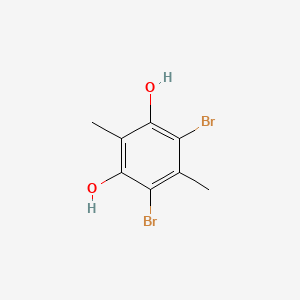
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
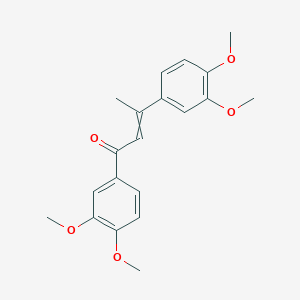
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
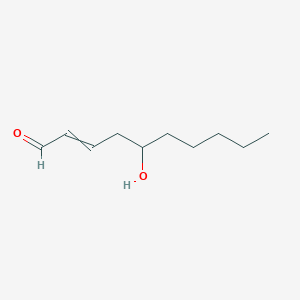


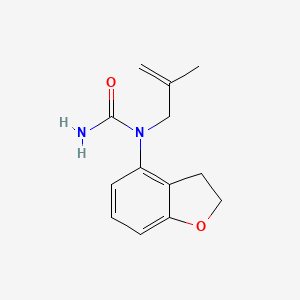
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
